(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
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Overview
Description
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is a chiral compound that belongs to the class of heterocyclic amines It features a fused furo[2,3-b]pyridine ring system, which is known for its biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine typically involves multi-catalytic protocols. One such method includes the use of gold, palladium, and phosphoric acid catalysis. This process enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . The reaction is carried out in a one-pot fashion, yielding the desired furo[2,3-b]pyridine derivatives with good to excellent yields and high diastereo- and enantioselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-catalytic and one-pot synthesis can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific biological context and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is unique due to its chiral nature and the specific arrangement of the furo[2,3-b]pyridine ring system. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(1S)-1-furo[2,3-b]pyridin-5-ylethanamine |
InChI |
InChI=1S/C9H10N2O/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,10H2,1H3/t6-/m0/s1 |
InChI Key |
JPHVNVKEVBYNMP-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C2C(=C1)C=CO2)N |
Canonical SMILES |
CC(C1=CN=C2C(=C1)C=CO2)N |
Origin of Product |
United States |
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